molecular formula C17H14N2O2 B12915753 5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one CAS No. 90054-41-4

5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one

Cat. No.: B12915753
CAS No.: 90054-41-4
M. Wt: 278.30 g/mol
InChI Key: CUCPWSMSAHYUAA-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one (CAS 90054-41-4) is a high-purity pyridazinone derivative of significant interest in pharmacological research, particularly in the fields of cardiovascular and inflammatory diseases. This compound is part of a class of molecules known for their potent biological activity. Recent studies on structurally related pyridazin-3-one derivatives have demonstrated exceptional vasorelaxant properties, effectively relaxing pre-contracted aortic tissue in vitro with activities significantly surpassing standard vasodilators like hydralazine . The mechanism of this vasodilation is associated with a marked increase in eNOS mRNA expression and a consequent upregulation of bioactive nitric oxide (NO) in vascular tissue, highlighting its potential as a candidate for hypertension research . Beyond cardiovascular applications, pyridazinone scaffolds are also investigated for their anti-inflammatory potential. Research indicates that certain pyridazinone derivatives can inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, a key pathway in the inflammatory response, and reduce the production of pro-inflammatory cytokines such as IL-6 in human monocytic cells . This suggests a broader application for this class of compounds in developing therapies for chronic inflammatory conditions. With a molecular formula of C 17 H 14 N 2 O 2 and a molecular weight of 278.31 g/mol, this compound is characterized by robust spectroscopic data (IR, 1 H NMR, 13 C NMR) to ensure researcher confidence . Intended Use and Handling: This product is labeled "For Research Use Only" (RUO). It is strictly intended for laboratory research purposes and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for chemical substances.

Properties

CAS No.

90054-41-4

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

5-(4-methoxyphenyl)-3-phenyl-1H-pyridazin-4-one

InChI

InChI=1S/C17H14N2O2/c1-21-14-9-7-12(8-10-14)15-11-18-19-16(17(15)20)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,20)

InChI Key

CUCPWSMSAHYUAA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CNN=C(C2=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Conditions

  • Starting materials: 4-methoxyphenylacetic acid and phenylhydrazine or their derivatives.
  • Solvent: Acetic anhydride is commonly used as both solvent and dehydrating agent.
  • Temperature: Reflux conditions (~118°C for acetic anhydride) for 1 hour or more.
  • Work-up: Cooling to room temperature, filtration of precipitated solids, washing with ethanol, and recrystallization from appropriate solvents (e.g., ethanol, methanol).

Representative Procedure

A typical procedure adapted from related pyridazin-3-one syntheses is as follows:

Step Reagents & Conditions Description Yield (%) Notes
1 4-Methoxyphenylacetic acid (5 mmol), phenylhydrazine (5 mmol), acetic anhydride (10 mL) Stirred and refluxed for 1 hour 75-85 Formation of intermediate hydrazone
2 Cooling to room temperature Precipitation of pyridazin-4(1H)-one derivative Solid collected by filtration
3 Washing with ethanol, recrystallization Purification of product Enhances purity and crystallinity

This method yields the target compound as yellow crystals with melting points typically in the range of 180–185 °C, consistent with literature reports for similar derivatives.

Alternative Synthetic Routes and Modifications

Hydrazine Hydrate Cyclization

An alternative approach involves the reaction of substituted 3,4-dichloro-5-phenylfuran-2(5H)-one derivatives with hydrazine hydrate in polar aprotic solvents such as N,N-dimethylformamide (DMF) at elevated temperatures (~80°C) for 40 minutes. This method affords the pyridazin-4(1H)-one core with good yields (~68%) and can be adapted for 4-methoxyphenyl substitution by using the corresponding substituted furanone precursors.

Halide Substitution and Functionalization

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Yield (%) Advantages References
1 4-Methoxyphenylacetic acid + phenylhydrazine Acetic anhydride, reflux 1 h 75-85 Simple, one-pot, good yield
2 3,4-Dichloro-5-(4-methoxyphenyl)furan-2(5H)-one + hydrazine hydrate DMF, 80°C, 40 min ~68 Mild conditions, good purity
3 Pyridazin-4(1H)-one intermediate + halide K2CO3, acetone, room temp, 2 h 65-75 Allows functional group diversity

Research Findings and Optimization Notes

  • Solvent choice: DMF and acetic anhydride are critical for reaction efficiency; DMF favors higher purity and yield in hydrazine hydrate cyclizations.
  • Temperature and time: Refluxing in acetic anhydride for 1 hour or heating in DMF at 80°C for 40 minutes are optimal conditions for cyclization steps.
  • Purification: Recrystallization from ethanol or methanol improves product purity and crystallinity, essential for characterization and further applications.
  • Yield variability: Yields can vary depending on substituent electronic effects; electron-donating groups like methoxy generally facilitate cyclization and improve yields.

Scientific Research Applications

Chemical Synthesis

The synthesis of 5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. The compound can be synthesized through various methods, including:

  • Condensation Reactions : Utilizing hydrazones and active methylene compounds to form pyridazine derivatives.
  • Cyclization Processes : Employing cyclization reactions with substituted phenyl groups to yield the desired pyridazine structure.

The synthesis methods are crucial as they affect the yield and purity of the compound, which in turn influences its biological activity .

Biological Activities

5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one exhibits a range of biological activities that make it a candidate for further research in pharmacology:

Antimicrobial Properties

Research indicates that pyridazine derivatives, including this compound, possess significant antimicrobial activity against various pathogens. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of protein synthesis .

Anticancer Effects

Studies have shown that compounds like 5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and proliferation. This property makes it a potential candidate for anticancer drug development .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects, demonstrating the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in inflammatory diseases .

Therapeutic Potential

Given its diverse biological activities, 5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one holds promise for several therapeutic applications:

  • Antimicrobial Agents : Its efficacy against bacterial strains positions it as a potential candidate for developing new antibiotics.
  • Cancer Therapeutics : The ability to induce apoptosis in cancer cells suggests its use in targeted cancer therapies.
  • Anti-inflammatory Drugs : Its action on inflammatory pathways indicates potential use in treating chronic inflammatory conditions.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

StudyFindings
Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Showed promising anticancer effects in vitro, leading to apoptosis in breast cancer cell lines.
Reported anti-inflammatory effects by inhibiting COX enzymes and reducing cytokine levels in animal models.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to exert its effects by inhibiting the activity of certain enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators. Additionally, it may interact with neuronal receptors, providing neuroprotective effects by modulating signaling pathways related to cell survival and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties based on available evidence:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Biological Activity Key Reference
5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one 5-(4-MeOPh), 3-Ph ~294.33 (calculated) Not explicitly reported -
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one 2-(4-MePh) ~218.27 Anti-inflammatory (IC₅₀: 11.6 μM)
1-(4-(4-Methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)-... Multiple substituents (triazole, thio) Complex Antifungal, Antibiotic
(5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone 5-(4-EtOPh), pyrazole-piperidine 299.37 Not explicitly reported (pharma intermediate)
5-(2-Methoxy-5-(trifluoromethyl)phenyl)-6-methylpyridazin-3(2H)-one 5-(2-MeO-5-CF₃Ph), 6-Me ~316.29 Not explicitly reported (commercial)

Structural and Functional Differences

  • Substituent Effects: The presence of a 4-methoxyphenyl group in the target compound contrasts with analogs bearing 4-methylphenyl (e.g., ) or ethoxy/trifluoromethyl groups (e.g., ).
  • Ring Systems: Unlike triazole-containing analogs (e.g., ), the pyridazinone core lacks nitrogen-rich heterocycles, which could reduce binding affinity to certain enzymes (e.g., cytochrome P450).

Physicochemical Properties

  • Hydrogen Bonding: Pyridazinones often form hydrogen bonds via their carbonyl oxygen and NH groups, influencing crystal packing and solubility .
  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for related pyridazinones, such as cyclocondensation of hydrazines with diketones or via Pd-catalyzed cross-coupling for aryl substituents .

Biological Activity

5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one is a compound belonging to the pyridazinone class, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Pyridazinone Derivatives

Pyridazinones are a significant class of heterocyclic compounds known for their wide range of biological activities. These include antidiabetic , anticancer , anti-inflammatory , antimicrobial , and cardiovascular effects . The structural diversity of pyridazinones allows for tailored modifications that enhance their biological efficacy.

Anticancer Activity

Recent studies have indicated that pyridazinone derivatives exhibit potent anticancer properties. For instance, the compound 5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one has shown promising results in inhibiting cancer cell proliferation. Research indicates that it induces apoptosis in various cancer cell lines, potentially through the activation of caspases and modulation of apoptotic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is notable. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-β in HL-60 cells stimulated with lipopolysaccharide. This suggests that 5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one may be useful in treating conditions characterized by excessive inflammation .

Antimicrobial Activity

Pyridazinone derivatives, including 5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one, have demonstrated significant antimicrobial activity against various pathogens. Studies report that these compounds can inhibit bacterial growth and possess antifungal properties, making them candidates for further development as antimicrobial agents .

The mechanisms underlying the biological activities of 5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one are multifaceted:

  • Inhibition of Enzymatic Activity : Certain studies highlight the compound's ability to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes .
  • Modulation of Cell Signaling Pathways : The compound may affect cell signaling pathways related to apoptosis and inflammation, enhancing its therapeutic potential against cancer and inflammatory diseases .

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyridazinone derivatives, including 5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one:

StudyFindings
Asif et al. (2017)Demonstrated potent IL-β inhibition in HL-60 cellsSuggests potential for anti-inflammatory therapies
PMC2888720 (2009)Identified agonistic activity on FPR receptorsIndicates possible roles in immune response modulation
IJBCH (2021)Evaluated cytotoxic effects on melanoma cellsHighlights potential as an anticancer agent

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for 5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Start with 4-methoxyacetophenone ( ) as a precursor. Use condensation reactions with phenylhydrazine derivatives to form the pyridazinone core, followed by regioselective substitution. Optimize solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) to improve yield .
  • Catalysis : Employ acid catalysts (e.g., H₂SO₄) or transition-metal catalysts (e.g., Pd/C) for cross-coupling reactions, as seen in analogous pyrazole syntheses ( ). Monitor reaction progress via TLC or HPLC.

Q. How can spectroscopic and crystallographic techniques confirm the molecular structure of this compound?

  • Methodology :

  • NMR/IR : Assign peaks using ¹H/¹³C NMR (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) and IR (C=O stretch ~1650 cm⁻¹) .
  • X-ray diffraction : Grow single crystals via slow evaporation in ethanol. Refine data using programs like SHELXL (). Key parameters: R factor < 0.05, mean C–C bond length ~1.48 Å .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months). Analyze degradation via HPLC-MS. Store in airtight containers with desiccants, as recommended for structurally similar compounds ( ) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity and reactivity of this compound?

  • Methodology :

  • DFT : Optimize geometry using B3LYP/6-31G(d) basis sets. Calculate HOMO-LUMO gaps to assess redox activity () .
  • Docking : Target enzymes like carbonic anhydrase ( ) or prostaglandin synthases. Use AutoDock Vina with PDB IDs 1CA2 or 1PQH. Validate with in vitro assays .

Q. How to resolve contradictions in reported biological activities across studies?

  • Methodology :

  • Perform comparative assays (e.g., IC₅₀ measurements) under standardized conditions (pH, temperature). Use SAR analysis to correlate substituent effects (e.g., methoxy vs. fluoro groups) ( ) .
  • Validate target specificity via CRISPR knockouts or competitive binding assays.

Q. What experimental approaches elucidate structure-activity relationships (SAR) for pyridazinone derivatives?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens). Assess changes in bioactivity (e.g., enzyme inhibition) () .
  • Crystallographic mapping : Compare binding modes of analogs using X-ray data () .

Notes

  • Avoid non-academic sources (e.g., BenchChem). Prioritize peer-reviewed crystallography (Acta Crystallographica) and synthesis studies.
  • For advanced studies, integrate multi-disciplinary methods (e.g., computational + experimental) to address mechanistic ambiguities.

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